molecular formula C8H11BrClN B591714 (4-Bromo-2-methylphenyl)methanamine hydrochloride CAS No. 1171381-49-9

(4-Bromo-2-methylphenyl)methanamine hydrochloride

Cat. No.: B591714
CAS No.: 1171381-49-9
M. Wt: 236.537
InChI Key: UEKVTWPKBCLFKU-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanamine hydrochloride (CAS RN: 1171381-49-9) is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₁BrClN (molar mass: 258.54 g/mol). The compound features a bromine substituent at the para position and a methyl group at the ortho position on the benzene ring, with a methanamine (-CH₂NH₂) side chain protonated as a hydrochloride salt. This structure enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications, particularly as a building block for drug discovery or ligand synthesis .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVTWPKBCLFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171381-49-9
Record name (4-bromo-2-methylphenyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanamine hydrochloride typically involves the reaction of 4-bromo-2-methylbenzonitrile with borane-tetrahydrofuran (BH3-THF) complex. The reaction is carried out by stirring the mixture at 0°C for 1 hour, followed by heating to 80°C for 16 hours. The mixture is then quenched with methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen and Substituent Position Variations

Compound Name CAS RN Molecular Formula Key Structural Differences Similarity Score*
(4-Bromo-2-methylphenyl)methanamine HCl 1171381-49-9 C₈H₁₁BrClN Para-Br, ortho-CH₃ Reference (1.00)
(4-Chloro-2-methylphenyl)methanamine HCl 2095432-67-8 C₈H₁₁Cl₂N Para-Cl instead of Br 0.94
(4-Bromo-3-fluorophenyl)methanamine 581812-99-9 C₇H₇BrFNH₂ Meta-F addition, no HCl salt 0.92
2-(4-Bromo-2-fluorophenyl)ethanamine HCl 1255098-85-1 C₈H₁₀BrClFN Ethylamine chain, ortho-F 0.88

*Similarity scores derived from structural and functional group comparisons in databases .

Key Findings :

  • Fluorine addition : Fluorine at meta/ortho positions (e.g., CAS 1255098-85-1) introduces electronic effects (e.g., increased electronegativity) that may alter metabolic stability .

Methanamine vs. Phenethylamine Backbones

Compound Name CAS RN Molecular Formula Backbone Structure Applications
(4-Bromo-2-methylphenyl)methanamine HCl 1171381-49-9 C₈H₁₁BrClN -CH₂NH₂·HCl Synthetic intermediate
4-Bromo-2,5-dimethoxyphenethylamine HCl (2C-B) 66142-81-2 C₁₀H₁₅BrNO₂·HCl -CH₂CH₂NH₂·HCl, 2,5-diOCH₃ Psychoactive research

Key Findings :

  • Methoxy groups : 2C-B’s 2,5-dimethoxy substitutions enhance serotonin receptor affinity, a feature absent in the target compound .

N-Methylated and Hydrazine Derivatives

Compound Name CAS RN Molecular Formula Structural Feature
N-Methyl-4-bromobenzylamine HCl 376646-62-7 C₈H₁₁BrClN N-CH₃ instead of NH₂
1-(4-Bromo-2-methylphenyl)hydrazine HCl 858209-27-5 C₇H₉BrClN₂ Hydrazine (-NHNH₂) backbone

Key Findings :

  • Hydrazine derivatives : Used in heterocycle synthesis (e.g., pyrazoles) but are less stable than primary amines .

Biological Activity

(4-Bromo-2-methylphenyl)methanamine hydrochloride is an organic compound with notable biological activities, particularly in the realms of antimicrobial and potential therapeutic applications. Its structure, featuring a bromine atom at the para position of the phenyl ring, significantly influences its biological interactions and efficacy.

  • Chemical Formula : C9_9H12_{12}BrN·HCl
  • Molecular Weight : 251.56 g/mol
  • LogP (XLogP3) : 2.2, indicating moderate lipophilicity, which may enhance its ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The presence of the bromine substituent enhances its lipophilicity and alters interaction dynamics with biological targets, leading to increased potency.

Minimum Inhibitory Concentration (MIC) Values :

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.0098

These values suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further pharmaceutical development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that substitutions on the phenyl ring can significantly affect biological activity. The presence of electron-withdrawing groups like bromine increases the compound's reactivity and antimicrobial efficacy. Comparatively, compounds with different substitutions exhibit varying levels of activity, which can be summarized as follows:

Compound NameSimilarity Index
1-(4-Bromophenyl)-N-methylmethanamine0.97
(4-Bromo-2-methylphenyl)methanamine0.94
N-Methyl-4-bromobenzylamine Hydrochloride0.92

This table illustrates how structural modifications can lead to different biological profiles, emphasizing the importance of chemical design in drug development.

Case Studies

  • Antibacterial Activity : A study evaluated various derivatives of alkaloids, including this compound, revealing strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 0.0048 mg/mL against Bacillus mycoides, indicating potent antibacterial properties .
  • Fungal Inhibition : Another investigation focused on antifungal activities showed that this compound effectively inhibited Candida albicans, with an MIC value of 0.039 mg/mL, suggesting potential applications in treating fungal infections .

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